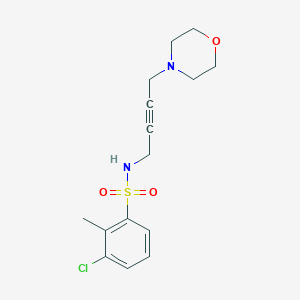
3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H17ClN2O3S and a molecular weight of 328.81. It belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction can also be used to analyze the single crystal of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its solubility can be determined in different solvents . Its melting point can also be determined .Scientific Research Applications
Enzyme Inhibition for Cancer Therapy
A significant area of application for derivatives of benzenesulfonamides, including structures similar to "3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," is their role as inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA IX and XII. These isoforms are associated with tumor growth and metastasis, making them targets for anticancer drugs. Research by Lolak et al. (2019) on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of hCA IX, suggesting their potential as anticancer agents (Lolak, Akocak, Bua, Sanku, & Supuran, 2019). Another study by the same authors further supports these findings, highlighting the selective and potent inhibition of hCA IX by similar compounds, indicating their relevance in medicinal chemistry for developing new anticancer drugs (Lolak, Akocak, Bua, & Supuran, 2019).
Chemical Analysis and Environmental Applications
Another aspect of research involves the analysis and environmental behavior of sulfonamide compounds. For instance, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water by derivatization with benzenesulfonyl chloride, showcasing the utility of sulfonamide derivatives in environmental chemistry (Sacher, Lenz, & Brauch, 1997).
Antibacterial and Antimicrobial Properties
Research on benzenesulfonamides has also explored their antibacterial and antimicrobial properties. Iqbal et al. (2006) synthesized novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety and evaluated their antimicrobial and anti-HIV activity, revealing potential applications in infectious disease treatment (Iqbal, Zareef, Ahmed, Zaidi, Arfan, Shafique, & Al-Masoudi, 2006).
Pharmaceutical Applications
In addition to their roles in treating diseases, these compounds are examined for their potential in treating conditions such as idiopathic pulmonary fibrosis and cough. Norman (2014) discusses the use of phosphatidylinositol 3-kinase inhibitors related to the sulfonamide structure for treating these conditions, highlighting their therapeutic potential (Norman, 2014).
Properties
IUPAC Name |
3-chloro-2-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-13-14(16)5-4-6-15(13)22(19,20)17-7-2-3-8-18-9-11-21-12-10-18/h4-6,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWBPBBUDILML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
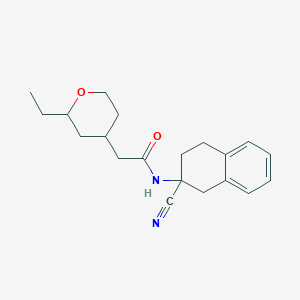
![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)
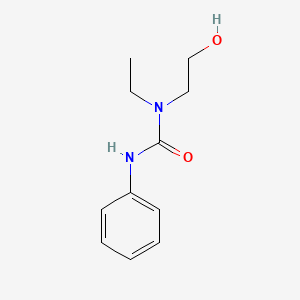
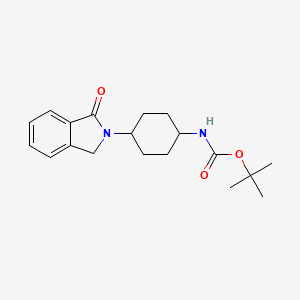
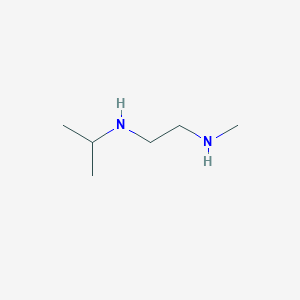
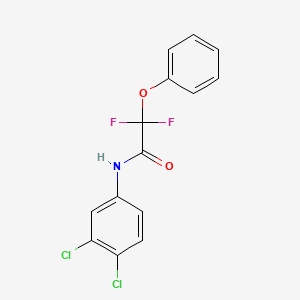

![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
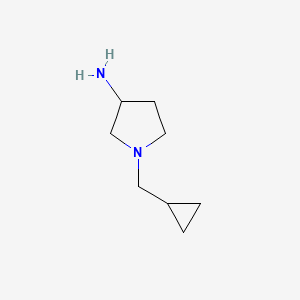
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
